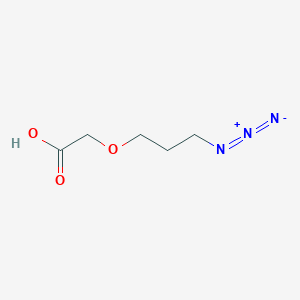(3-Azidopropyl)oxyacetic Acid
CAS No.:
Cat. No.: VC18152237
Molecular Formula: C5H9N3O3
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H9N3O3 |
|---|---|
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | 2-(3-azidopropoxy)acetic acid |
| Standard InChI | InChI=1S/C5H9N3O3/c6-8-7-2-1-3-11-4-5(9)10/h1-4H2,(H,9,10) |
| Standard InChI Key | GCMUPHBNFHGZSX-UHFFFAOYSA-N |
| Canonical SMILES | C(CN=[N+]=[N-])COCC(=O)O |
Introduction
Chemical Structure and Functional Group Reactivity
The molecular structure of (3-azidopropyl)oxyacetic acid consists of a propyl chain bearing an azide (-N₃) group at the terminal carbon, connected via an ether oxygen to an acetic acid moiety. This arrangement creates distinct regions of reactivity:
-
Azide Group: The azide functionality participates in Staudinger reactions, Huisgen cycloadditions (click chemistry), and other azide-specific transformations, enabling selective conjugation with alkynes or phosphines .
-
Carboxylic Acid: The -COOH group allows for esterification, amidation, or salt formation, facilitating integration into polymers or coordination complexes .
-
Ether Linkage: The oxygen bridge enhances solubility in polar solvents and provides steric flexibility for modular functionalization .
The interplay of these groups enables the compound to act as a bifunctional linker, bridging organic and inorganic matrices or biomolecules and synthetic scaffolds .
Synthesis and Manufacturing Processes
Diazotransfer Reactions
A key synthetic route involves introducing the azide group via diazotransfer. For example, octakis(3-aminopropyl)octasilsesquioxane can be converted to its azido analog using triflyl azide under mild conditions . Adapting this method, (3-aminopropyl)oxyacetic acid could undergo similar treatment with triflyl or nonaflyl azides to yield the target compound. This approach avoids harsh conditions, preserving acid-sensitive functional groups .
Nucleophilic Substitution
Alternative pathways may involve substituting a halogenated precursor. For instance, reacting 3-bromopropoxyacetic acid with sodium azide in a polar aprotic solvent (e.g., DMF) could displace bromide with azide, though this method risks side reactions at the carboxylic acid .
Physical and Chemical Properties
Limited direct data exists for (3-azidopropyl)oxyacetic acid, but analogous compounds provide insights:
The carboxylic acid group likely reduces volatility compared to 3-azidopropanol, increasing suitability for aqueous-phase reactions .
Applications in Medicinal and Material Science
Bioconjugation
The azide-carboxylic acid duality enables sequential functionalization. For example, the carboxylic acid can first conjugate to amine-containing biomolecules (e.g., proteins), followed by azide-alkyne cycloaddition to attach fluorescent probes or therapeutic agents . This stepwise approach minimizes cross-reactivity.
Polymer Functionalization
In materials science, the compound serves as a monomer for synthesizing azide-tagged polyesters or polyamides. Subsequent click chemistry modifications introduce side chains for tuning hydrophilicity, conductivity, or mechanical strength .
Surface Modification
Silane analogs like 3-azidopropyltriethoxysilane demonstrate utility in grafting azide groups onto silica surfaces . By replacing the silane with a carboxylic acid, (3-azidopropyl)oxyacetic acid could enable pH-responsive coatings for drug delivery systems .
Comparison with Related Azide Compounds
The dual functionality of (3-azidopropyl)oxyacetic acid provides unparalleled versatility in multi-step synthetic schemes .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications.
-
In Vivo Bioconjugation: Optimizing aqueous stability for targeted drug delivery systems.
-
Thermal Stability Enhancements: Formulating derivatives with reduced explosion risks for industrial-scale use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume